molecular formula C20H20N2O3 B11363021 N-(furan-2-ylmethyl)-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide

N-(furan-2-ylmethyl)-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide

Cat. No.: B11363021
M. Wt: 336.4 g/mol
InChI Key: HOTPJBNXALDZEP-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-4-(PROPAN-2-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that features a furan ring, a pyridine ring, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-4-(PROPAN-2-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps:

    Formation of the Furan-2-ylmethyl Intermediate: This can be achieved through the reaction of furan with formaldehyde under acidic conditions.

    Preparation of the Pyridin-2-yl Intermediate: Pyridine derivatives can be synthesized through various methods, including the Chichibabin synthesis.

    Coupling Reaction: The furan-2-ylmethyl and pyridin-2-yl intermediates are coupled with 4-(propan-2-yloxy)benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-4-(PROPAN-2-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group in the pyridine ring can be reduced to an amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino-pyridine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-4-(PROPAN-2-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-4-(PROPAN-2-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(FURAN-2-YL)METHYL]-4-(METHOXY)-N-(PYRIDIN-2-YL)BENZAMIDE
  • N-[(THIOPHEN-2-YL)METHYL]-4-(PROPAN-2-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE

Uniqueness

N-[(FURAN-2-YL)METHYL]-4-(PROPAN-2-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the presence of both furan and pyridine rings, which can confer distinct electronic and steric properties. This uniqueness can be leveraged in the design of compounds with specific biological or material properties.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-propan-2-yloxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C20H20N2O3/c1-15(2)25-17-10-8-16(9-11-17)20(23)22(14-18-6-5-13-24-18)19-7-3-4-12-21-19/h3-13,15H,14H2,1-2H3

InChI Key

HOTPJBNXALDZEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)C3=CC=CC=N3

Origin of Product

United States

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